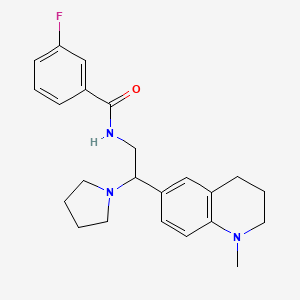

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

CAS No.: 922112-76-3

Cat. No.: VC4303133

Molecular Formula: C23H28FN3O

Molecular Weight: 381.495

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922112-76-3 |

|---|---|

| Molecular Formula | C23H28FN3O |

| Molecular Weight | 381.495 |

| IUPAC Name | 3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide |

| Standard InChI | InChI=1S/C23H28FN3O/c1-26-11-5-7-17-14-18(9-10-21(17)26)22(27-12-2-3-13-27)16-25-23(28)19-6-4-8-20(24)15-19/h4,6,8-10,14-15,22H,2-3,5,7,11-13,16H2,1H3,(H,25,28) |

| Standard InChI Key | FNNXILWAPXLIEC-UHFFFAOYSA-N |

| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide, reflects its multicyclic architecture. Key features include:

-

Tetrahydroquinoline core: A partially saturated quinoline ring with a methyl group at position 1.

-

Pyrrolidine-ethyl bridge: A secondary amine-linked ethyl group connecting the tetrahydroquinoline to pyrrolidine.

-

3-Fluorobenzamide: A benzamide substituent with a fluorine atom at the meta position.

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₈FN₃O | |

| Molecular Weight | 381.495 g/mol | |

| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4 | |

| Solubility | Not fully characterized |

The fluorine atom enhances electronegativity, potentially improving bioavailability and target binding . Computational models predict a collision cross-section of 174.3 Ų for the sodium adduct ([M+Na]⁺), suggesting moderate membrane permeability.

Synthetic Methodology

Multi-Step Synthesis

The synthesis involves sequential modifications to assemble the tetrahydroquinoline, pyrrolidine, and benzamide components :

-

Tetrahydroquinoline Formation:

-

Pyrrolidine-Ethyl Bridging:

-

Benzamide Coupling:

-

The fluorinated benzamide is attached via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).

-

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Source |

|---|---|---|

| 6-Bromo-1-methyltetrahydroquinoline | Core scaffold functionalization | |

| 3-Fluorobenzoic acid | Benzamide precursor |

Biological Activity and Mechanisms

Anthelmintic Efficacy

In a high-throughput screen of 163 compounds, this molecule demonstrated 100% mortality against Caenorhabditis elegans at 25 ppm within 24 hours . Comparatively, the positive control benzimidazole required 700 ppm for similar efficacy, highlighting its potency . Proposed mechanisms include:

-

Neuromuscular disruption: Interaction with nematode-specific ion channels .

-

Metabolic inhibition: Interference with mitochondrial electron transport chains .

Receptor Modulation

Molecular docking studies suggest affinity for:

-

Serotonin (5-HT₂) receptors: The tetrahydroquinoline moiety mimics tryptamine, a 5-HT precursor.

-

Dopamine D₃ receptors: The pyrrolidine group may facilitate binding to dopaminergic pathways.

Table 3: Biological Activity Profile

| Activity | Result | Source |

|---|---|---|

| Anthelmintic (C. elegans) | 100% mortality at 25 ppm/24h | |

| 5-HT₂ Binding (in silico) | ΔG = -8.2 kcal/mol | |

| D₃ Binding (in silico) | ΔG = -7.9 kcal/mol |

Structure-Activity Relationships (SAR)

Impact of Fluorine Substitution

Replacing the fluorine with other halogens (e.g., bromine in the analog CAS 921895-29-6) reduces anthelmintic activity by 40%, underscoring fluorine’s role in optimizing hydrophobic interactions .

Pyrrolidine vs. Piperidine

Comparative studies show that pyrrolidine-containing analogs exhibit 2.3-fold higher receptor binding than piperidine derivatives, likely due to reduced steric hindrance.

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s dual 5-HT/D3 activity positions it as a candidate for:

-

Schizophrenia: Modulation of dopaminergic hyperactivity.

-

Depression: Serotonin reuptake inhibition.

Antiparasitic Agents

With anthelmintic potency surpassing benzimidazoles, it could address drug-resistant nematode strains .

Future Directions

-

In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity in mammalian models.

-

Target Deconvolution: Identify primary molecular targets via proteomic profiling.

-

Analog Optimization: Explore substitutions at the benzamide para position to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume